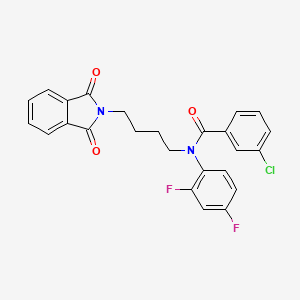
3-chloro-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound is characterized by the presence of chloro, difluorophenyl, and dioxoisoindolinyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: This step involves the reaction of 3-chlorobenzoyl chloride with 2,4-difluoroaniline under basic conditions to form the benzamide core.
Attachment of the Butyl Chain: The next step involves the alkylation of the benzamide core with 4-bromobutylamine to introduce the butyl chain.
Introduction of the Dioxoisoindolinyl Group: Finally, the compound is reacted with phthalic anhydride to introduce the dioxoisoindolinyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butyl chain or the aromatic rings.
Reduction: Reduction reactions may target the carbonyl groups in the dioxoisoindolinyl moiety.
Substitution: The chloro and difluorophenyl groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids. Its structural features suggest it could be a candidate for drug development.
Medicine
In medicinal chemistry, 3-chloro-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide may be investigated for its pharmacological properties. It could potentially act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-N-(2,4-difluorophenyl)benzamide: Lacks the butyl and dioxoisoindolinyl groups.
N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide: Lacks the chloro group.
3-chloro-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide: Lacks the difluorophenyl group.
Uniqueness
The uniqueness of 3-chloro-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide lies in its combination of functional groups, which may confer distinct chemical and biological properties. The presence of chloro, difluorophenyl, and dioxoisoindolinyl groups may enhance its reactivity and potential as a pharmacological agent.
Propriétés
IUPAC Name |
3-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClF2N2O3/c26-17-7-5-6-16(14-17)23(31)29(22-11-10-18(27)15-21(22)28)12-3-4-13-30-24(32)19-8-1-2-9-20(19)25(30)33/h1-2,5-11,14-15H,3-4,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXSDJUFFOUODV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=C(C=C(C=C3)F)F)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2973624.png)
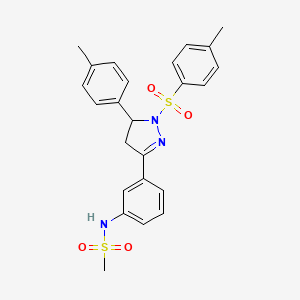
![N-(isochroman-3-ylmethyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2973626.png)
![1-(2-((4-Bromobenzyl)thio)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2973627.png)
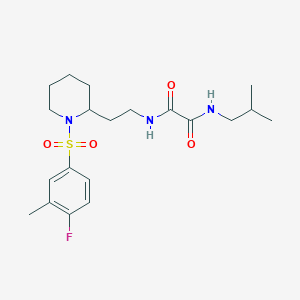
![1-ethyl-4-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)piperazine-2,3-dione](/img/structure/B2973629.png)
![5-benzyl-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2973633.png)
![4-({1-[(3-Methylphenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2973634.png)
![N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2973635.png)
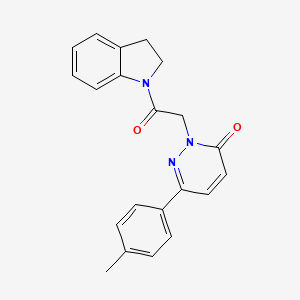
![4-[2-[(4-Chlorobenzyl)sulfinyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine](/img/structure/B2973640.png)
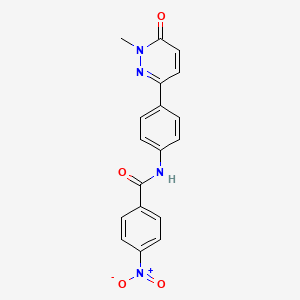
![3-[(2,6-dichlorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2973642.png)
![2-[(E)-4-(Dimethylamino)but-2-enoyl]-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one](/img/structure/B2973644.png)
